molecular formula C14H9BrF3NOS B3617732 2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B3617732
M. Wt: 376.19 g/mol
InChI Key: TWVQVCLOTADGHH-UHFFFAOYSA-N
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Description

The compound “2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide” is a complex organic molecule. It contains a central acetamide group (CH3CONH-) which is substituted with a 4-bromophenylthio group and a 2,3,4-trifluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or anhydride to form the acetamide group. The bromophenyl and trifluorophenyl groups could be introduced through electrophilic aromatic substitution reactions .


Molecular Structure Analysis

The molecule contains several functional groups, including an acetamide group, a thioether group, and aromatic rings. The presence of these groups would likely result in a complex three-dimensional structure with potential for various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetamide group could be hydrolyzed to form an acid and an amine. The aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings would likely result in a relatively high boiling point and low vapor pressure. The compound is likely to be soluble in organic solvents .

Safety and Hazards

As with any chemical compound, handling “2-[(4-bromophenyl)thio]-N-(2,3,4-trifluorophenyl)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area .

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF3NOS/c15-8-1-3-9(4-2-8)21-7-12(20)19-11-6-5-10(16)13(17)14(11)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVQVCLOTADGHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=C(C(=C(C=C2)F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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